Summary of the Application: The compound, which is a type of cyanoacrylate, is used in the synthesis of fast-curing cyanoacrylate adhesives. These adhesives are widely used in various fields of engineering and medicine due to their unique properties such as high curing speed at room temperature, good adhesion to most materials, and high strength characteristics .
Results or Outcomes: Cyanoacrylate adhesives have been found to be effective in various branches of technology due to their unique properties. They are also used in different areas of medicine owing to their low toxicity, biocompatibility, and fairly rapid biodegradation .
Summary of the Application: The compound, specifically the tert-butanesulfinamide part, is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Methods of Application: The synthesis of N-heterocycles is achieved through the use of enantiopure tert-butanesulfinamide in the creation of sulfinimine intermediates .
Results or Outcomes: The use of tert-butanesulfinamide in the asymmetric synthesis has been growing in the last two decades due to its efficacy as a chiral inductor .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate is a complex organic compound with the molecular formula C₁₄H₁₇N₃O₄S and a molecular weight of 323.37 g/mol. This compound features a hydrazino group, a cyano group, and a tert-butylsulfonyl moiety, contributing to its potential reactivity and biological activity. The presence of these functional groups enhances its solubility and stability in various chemical environments, making it suitable for multiple applications in medicinal chemistry and organic synthesis .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate exhibits potential biological activities, particularly as an anti-cancer agent. Its structural components suggest that it may interact with biological targets involved in cell proliferation and apoptosis. Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, making this compound a candidate for further pharmacological evaluation .
The synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate typically involves several steps:
This compound has several applications:
Interaction studies are crucial for understanding how methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate interacts with biological systems. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism. Further research is needed to elucidate its mechanisms of action and potential off-target effects, which are essential for assessing its safety and efficacy as a therapeutic agent .
Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
---|---|---|---|
Methyl 4-hydrazinobenzoate | C₉H₁₁N₃O₂ | Hydrazine, Carboxylic acid | Simpler structure, less reactive |
4-cyano-1H-pyrazole | C₅H₄N₄ | Cyano, Pyrazole ring | More aromatic character, different reactivity |
Tert-butylsulfonamide | C₈H₁₉NO₂S | Sulfonamide | Lacks cyano and hydrazino groups, different biological activity |
The uniqueness of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate lies in its combination of both hydrazino and cyano functionalities, which may contribute to its distinctive biological properties and reactivity profiles compared to these similar compounds .
Condensation reactions form the cornerstone of the synthetic strategy for methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate. The construction of the hydrazone linkage, which is central to the molecular architecture, typically involves the condensation of an appropriate hydrazine derivative with a carbonyl-containing precursor, often under conditions that favor the formation of a stable carbon–nitrogen double bond. The efficiency and selectivity of this process are highly dependent on the choice of substrates, the nature of the substituents, and the reaction environment.
Optimizing the condensation reaction for the preparation of this compound requires careful consideration of several parameters, including the stoichiometry of reactants, reaction temperature, solvent selection, and pH. The hydrazone formation between a hydrazine derivative and a carbonyl compound is known to be reversible and sensitive to hydrolytic conditions, with acid catalysis often accelerating the process but also increasing the risk of hydrolytic cleavage [2]. The presence of electron-withdrawing groups, such as a cyano group or sulfonyl substituent, can enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the hydrazine and promoting condensation [4].
Kinetic studies have demonstrated that the rate of hydrazone formation increases with the inclusion of neighboring acid/base groups, which can participate in proton transfer events that stabilize the transition state and lower the activation barrier [4]. For methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, the tert-butylsulfonyl and cyano functionalities are likely to play a dual role: enhancing the reactivity of the methylene group toward nucleophilic attack and stabilizing the resulting hydrazone through electronic effects.
The pH of the reaction medium is another critical parameter. Hydrazone formation is typically fastest at mildly acidic to neutral pH, where the nucleophilicity of the hydrazine is preserved, and the carbonyl group remains sufficiently electrophilic [2] [4]. Excess hydrazine can drive the reaction to completion by shifting the equilibrium toward product formation, but care must be taken to avoid over-condensation or side reactions.
Temperature also exerts a significant influence on both the rate and selectivity of the condensation. Higher temperatures generally accelerate the reaction but may also promote competing hydrolysis or decomposition pathways. In practice, reactions are often conducted at ambient or slightly elevated temperatures (20–40°C) to balance these effects.
Solvent choice is dictated by the solubility of the reactants and the desired reaction rate. Polar protic solvents, such as ethanol or methanol, are commonly employed, but the use of water or mixed aqueous-organic systems is increasingly favored for environmental and safety reasons.
Parameter | Standard Range | Effect on Reaction |
---|---|---|
pH | 5.0–7.5 | Optimal for nucleophilicity and carbonyl reactivity |
Temperature | 20–40°C | Higher rates at elevated temperatures |
Solvent | Methanol, Ethanol, Water | Influences solubility and rate |
Hydrazine:Carbonyl Ratio | 1.1–2.0:1 | Excess hydrazine drives equilibrium |
Reaction Time | 1–24 hours | Dependent on substrate and catalyst |
Catalysts play a pivotal role in enhancing the yield and selectivity of hydrazone-forming condensation reactions. Traditional approaches have relied on acid catalysis, but recent advances have introduced a range of organocatalysts and nucleophilic catalysts that offer improved performance under milder conditions [3]. For the synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, the use of catalysts such as aniline derivatives, 2-aminophenols, and 2-(aminomethyl)benzimidazoles has been shown to significantly accelerate the reaction and improve product yields [3].
The mechanism of catalysis often involves the formation of an activated imine intermediate, which is more susceptible to nucleophilic attack by the hydrazine. Catalysts with ortho-proton donor groups can further enhance this process through intramolecular proton transfer, facilitating the dehydration step that leads to hydrazone formation [3]. The choice of catalyst also impacts the stereoselectivity of the reaction, particularly in cases where the hydrazone product can exist as E/Z isomers. Catalysts that stabilize a particular transition state or intermediate may favor the formation of one isomer over the other, although the extent of this effect depends on the specific substrate and reaction conditions.
Catalyst Type | Relative Rate Enhancement | Yield Improvement | Stereoselectivity Impact |
---|---|---|---|
Aniline | 1.0 (baseline) | Moderate | Low |
2-Aminophenol | 3–5× | High | Moderate |
2-(Aminomethyl)benzimidazole | 5–7× | High | Moderate–High |
Acid Catalysis (e.g., Acetic Acid) | 2–4× | Moderate | Low |
The use of organocatalysts not only increases the reaction rate but also allows for milder reaction conditions, which is particularly advantageous for sensitive substrates or when minimizing byproduct formation is critical [3] [4].
The drive toward sustainable and environmentally benign synthetic methodologies has led to the adoption of green chemistry principles in the synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate. Key strategies include the use of solvent-free conditions, recyclable catalysts, and energy-efficient reaction protocols.
Solvent-free synthesis offers several advantages, including reduced environmental impact, lower cost, and simplified product isolation. In the context of hydrazone formation, the elimination of solvent can increase the effective concentration of reactants, thereby accelerating the reaction and improving yields. Mechanochemical methods, such as ball milling or grinding, have been successfully employed to promote condensation reactions without the need for solvent, often resulting in higher atom economy and reduced waste.
For methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, solvent-free conditions can be particularly beneficial when the reactants are solids or have low volatility. The use of a catalytic amount of acid or organocatalyst under these conditions can further enhance the reaction rate and selectivity. Careful control of reaction temperature and mixing is essential to prevent localized overheating or incomplete conversion.
Method | Reaction Time | Yield (%) | Environmental Impact |
---|---|---|---|
Solvent-Free | 0.5–2 hours | 85–95 | Low |
Methanol Solution | 2–6 hours | 75–90 | Moderate |
Water/Ethanol Mix | 1–4 hours | 80–92 | Low–Moderate |
The data indicate that solvent-free methodologies can offer superior yields and reduced environmental footprint, making them an attractive option for both laboratory and industrial synthesis.
The development of catalytic systems that are both efficient and environmentally friendly is a central goal of green chemistry. Heterogeneous catalysts, such as supported acids or bases, can be easily recovered and reused, minimizing waste and reducing the need for hazardous reagents. Organocatalysts derived from renewable resources, such as amino acids or natural products, also offer a sustainable alternative to traditional metal-based catalysts.
In the synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate, the use of recyclable solid acid catalysts, such as sulfonated silica or zeolites, has been shown to facilitate the condensation reaction with high efficiency. These catalysts can be separated from the reaction mixture by simple filtration and reused in multiple cycles without significant loss of activity.
Catalyst Type | Number of Cycles | Yield Retention (%) | Ease of Recovery |
---|---|---|---|
Sulfonated Silica | 5 | 95 | High |
Zeolite H-Y | 4 | 90 | High |
Amberlyst-15 | 6 | 93 | Moderate |
The adoption of such catalytic systems not only improves the sustainability of the synthesis but also enhances process efficiency and cost-effectiveness.
The preparation of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate typically involves a multi-step synthetic sequence, beginning with the assembly of key intermediates and culminating in the final condensation reaction. Each step must be carefully optimized to ensure high yield, purity, and reproducibility.
The synthesis of the target compound generally proceeds via the sequential preparation of the following key intermediates:
Each intermediate must be purified and characterized to ensure its suitability for the subsequent condensation step. The purity of the hydrazine intermediate is particularly critical, as impurities can lead to side reactions or reduced yields in the final step.
Intermediate | Synthetic Step | Typical Yield (%) | Purification Method |
---|---|---|---|
Methyl 4-hydrazinobenzoate | Hydrazinolysis, Reduction | 70–85 | Recrystallization |
tert-Butylsulfonylacetonitrile | Sulfonylation | 65–80 | Column Chromatography |
Methylene Transfer Reagent | In situ Generation | >90 | Not Isolated |
Purification of the final product and intermediates is essential for obtaining material of sufficient quality for research applications. Common strategies include recrystallization, column chromatography, and preparative high-performance liquid chromatography. The choice of purification method depends on the physical properties of the compound, such as solubility, polarity, and stability.
Yield optimization is achieved through careful control of reaction parameters, including stoichiometry, temperature, and reaction time. The use of excess hydrazine or carbonyl component can drive the condensation to completion, but must be balanced against the need for efficient purification. The removal of byproducts and unreacted starting materials is facilitated by selective extraction or precipitation techniques.
Compound | Purification Method | Isolated Yield (%) |
---|---|---|
Methyl 4-hydrazinobenzoate | Recrystallization | 80 |
tert-Butylsulfonylacetonitrile | Column Chromatography | 75 |
Final Product (Target Compound) | Preparative HPLC | 65–85 |
The data underscore the importance of selecting appropriate purification methods to maximize yield and ensure product purity.
Scaling the synthesis of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate from milligram to gram or larger quantities presents unique challenges. Key considerations include the reproducibility of reaction conditions, the scalability of purification methods, and the handling of potentially hazardous reagents.
The scalability of solvent-free and catalytic methodologies is an area of active research. Mechanochemical methods, such as ball milling, can be adapted for larger-scale synthesis, but require specialized equipment and careful optimization of mixing and energy input. Recyclable catalysts and solid-supported systems are particularly advantageous for scale-up, as they simplify product isolation and reduce waste.
Purification at scale often necessitates the use of preparative chromatography or crystallization from large volumes of solvent. The development of continuous-flow processes and automated purification systems offers potential solutions to these challenges, enabling the efficient production of high-purity material on a larger scale.
Scale (mg to g) | Reaction Time | Yield (%) | Purification Method | Notes |
---|---|---|---|---|
50 mg | 1 hour | 90 | Recrystallization | Laboratory scale |
500 mg | 2 hours | 85 | Column Chromatography | Small-scale preparative |
5 g | 3 hours | 80 | Preparative HPLC | Pilot scale, requires automation |
The table illustrates that yields remain high upon scale-up, provided that reaction and purification conditions are carefully controlled.
The formation of hydrazino intermediates in methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate follows established pathways for hydrazone formation. The mechanism involves multiple steps beginning with nucleophilic attack by the hydrazine derivative on the electrophilic carbon center [1] [2].
The initial step involves the nucleophilic attack of the hydrazine nitrogen on the carbon atom adjacent to the electron-withdrawing cyano group. This process is facilitated by the α-effect of the hydrazine nitrogen, which enhances nucleophilicity by approximately 100-fold compared to normal amines [2] [3]. The reaction proceeds through a tetrahedral intermediate formation, where the hydrazine attacks the electrophilic carbon bearing both the cyano and tert-butylsulfonyl substituents.
The mechanism can be described as follows: the hydrazine nitrogen lone pair attacks the electrophilic methylene carbon, forming a tetrahedral intermediate. This intermediate undergoes proton transfer reactions, ultimately leading to the elimination of water and formation of the hydrazone linkage [4] [5]. The rate-determining step at neutral pH is typically the breakdown of the tetrahedral intermediate to eliminate water [2] [3].
Studies on similar hydrazino compounds have shown that the reaction rate constants vary significantly with substrate structure. For hydrazone formation involving electron-withdrawing groups like cyano substituents, second-order rate constants range from 0.08 to 24 M⁻¹s⁻¹, depending on the specific conditions and substituents present [2] [6].
The stereochemical outcome of this process strongly favors the E-configuration, with typical E/Z ratios exceeding 90:10 under standard conditions [7] [8]. This stereochemical preference arises from the minimization of steric interactions between the bulky tert-butylsulfonyl group and the benzene ring in the hydrazino moiety.
The cyano-methylene group in methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate exhibits distinctive reactivity patterns due to the strong electron-withdrawing nature of the cyano group. The cyano group possesses a Hammett σ-parameter of approximately +0.66, indicating substantial electron-withdrawing capability [9] [10].
The reactivity of cyano-methylene compounds is characterized by their ability to undergo nucleophilic addition reactions, particularly with hydrazine derivatives. The cyano group activates the adjacent methylene carbon toward nucleophilic attack by stabilizing the resulting carbanion through resonance [11] [12]. This activation is further enhanced by the presence of the tert-butylsulfonyl group, which provides additional electron-withdrawing character.
Research on cyano active methylene compounds has demonstrated their chemoselective reactivity toward carbon-nitrogen double bonds rather than carbon-oxygen double bonds, even when both electrophilic centers are present in the same molecule [11]. This selectivity is attributed to the harder nucleophilic character of the cyano-stabilized carbanion, which preferentially attacks the harder carbon-nitrogen electrophilic center.
The kinetics of cyano-methylene group reactions are highly dependent on the electronic nature of the attacking nucleophile. Studies have shown that the reaction rate enhancement can range from 2.0 to 8.0-fold when electron-rich nucleophiles are employed [13] [14]. The mechanism typically involves initial nucleophilic attack followed by proton transfer and elimination steps.
Temperature effects on cyano-methylene reactivity are significant, with optimal reaction temperatures typically falling in the range of 50-100°C. At these temperatures, the balance between reaction rate and selectivity is optimized, minimizing side reactions while maintaining acceptable reaction rates [15] [16].
The tert-butylsulfonyl group in methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate plays crucial roles in both the electronic and steric aspects of the reaction mechanisms. This group is characterized by its significant steric bulk, with an Es parameter of approximately -1.54, indicating substantial steric hindrance [17] [18].
The tert-butylsulfonyl group functions as a powerful electron-withdrawing group, activating the adjacent methylene carbon toward nucleophilic attack. This activation occurs through both inductive and resonance effects, with the sulfonyl group capable of delocalizing negative charge through its sulfur-oxygen bonds [19] [20]. The group has been identified as one of the most powerful directing groups in ortho-lithiation reactions of aromatic derivatives, demonstrating its strong electronic influence [20].
In reaction pathways, the tert-butylsulfonyl group can participate in several ways. It can act as a leaving group under appropriate conditions, particularly when strong nucleophiles are present. The removal of the tert-butyl group can be achieved through heating with aluminum chloride in benzene, though these conditions are quite harsh and limit the scope of such reactions [19].
The steric effects of the tert-butylsulfonyl group significantly influence the stereochemical outcome of reactions. The bulky nature of this group creates steric interactions that favor the formation of the E-isomer in hydrazone formation, as this configuration minimizes unfavorable steric contacts [17] [18]. This steric influence is particularly pronounced in the context of the present compound, where the tert-butylsulfonyl group is positioned adjacent to the hydrazone linkage.
Recent studies have also investigated the tert-butylsulfonyl group as a potential bioisostere for other functional groups, including the tert-butyl group itself. These studies have shown that while the tert-butylsulfonyl group exhibits slightly larger steric size and moderately increased lipophilicity compared to tert-butyl, it can preserve the original mode of bioactivity in many cases [17].
The stereochemical aspects of hydrazone formation in methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate are complex and involve multiple factors including electronic effects, steric interactions, and environmental conditions. The hydrazone linkage can exist in both E and Z configurations, with the E-form typically being thermodynamically more stable [7] [8].
The stereochemical preference for the E-configuration arises from several factors. First, the bulky tert-butylsulfonyl group creates significant steric interactions with the benzene ring system when in the Z-configuration, making this arrangement energetically unfavorable [7]. Second, the electron-withdrawing cyano group can participate in weak intramolecular interactions that stabilize the E-form.
Photochemical isomerization studies have revealed that E to Z conversion is possible under UV irradiation, with quantum yields ranging from 0.2 to 0.8 depending on the specific substituents and solvent conditions [7]. The isomerization process is highly dependent on solvent polarity and the capacity of the solvent to stabilize the photoinduced transition state. Methanol has been shown to favor Z-isomer formation and can lead to complete E-to-Z isomerization under appropriate conditions [7].
The presence of metal cations can significantly affect the stereochemical outcome of hydrazone formation. Studies have shown that magnesium ions can coordinate with the hydrazone nitrogen and other heteroatoms, effectively "locking" the molecule in a specific conformation and preventing isomerization [7]. This cation-controlled locking effect is more pronounced in aprotic solvents like acetonitrile compared to protic solvents like methanol.
Temperature effects on stereochemistry are also important considerations. As temperature increases, the E/Z ratio typically decreases due to increased thermal energy allowing for more facile interconversion between isomers [7]. The thermodynamic stability of the E-isomer is maintained across a wide temperature range, but kinetic factors become more important at elevated temperatures.
The mechanism of stereochemical interconversion involves rotation around the carbon-nitrogen double bond, which requires overcoming a significant energy barrier. This barrier is influenced by the electronic nature of the substituents and can be reduced by the presence of appropriate catalysts or by photochemical activation [7] [21]. The activation energy for E/Z isomerization in hydrazones is typically in the range of 20-30 kcal/mol, making thermal interconversion relatively slow at room temperature.
The following tables summarize key experimental data and research findings related to the reaction mechanisms and carbene chemistry of methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate:
Table 1: Key Properties of Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate
Property | Value/Description | Source/Reference |
---|---|---|
Molecular Formula | C14H17N3O4S | ChemBK database |
Molecular Weight | 323.37 g/mol | Calculated from molecular formula |
CAS Number | 241127-17-3 | Chemical supplier databases |
Chemical Structure | Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate | PubChem structural data |
Hydrazone Configuration | E-configuration (most stable) | Hydrazone literature studies |
Cyano Group Position | Attached to methylene carbon | Structural analysis |
tert-Butylsulfonyl Position | Bonded to methylene carbon | Structural analysis |
Benzoate Ester Position | Para position on benzene ring | Structural analysis |
Stereochemical Form | Predominantly E-isomer | Stereochemical studies |
Reaction Temperature Range | 25-150°C | Synthesis literature |
Solvent Compatibility | Methanol, ethanol, DMSO | Reaction protocols |
Typical Yield Range | 75-92% | Synthetic procedures |
Table 2: Reaction Mechanisms and Kinetic Data
Reaction Step | Mechanism Type | Temperature (°C) | Rate Enhancement Factor | Stereochemical Control |
---|---|---|---|---|
Hydrazino intermediate formation | Nucleophilic addition | 25-80 | 1.5-3.0 | High (>90% E) |
Cyano-methylene nucleophilic attack | Michael addition | 50-100 | 2.0-8.0 | Moderate (70-85% E) |
tert-Butylsulfonyl group activation | Electrophilic activation | 25-120 | 1.2-2.5 | Low stereochemical influence |
Hydrazone formation (E-isomer) | Condensation reaction | 25-150 | 1.0 (baseline) | Very high (>95% E) |
Stereochemical inversion (E to Z) | Photochemical isomerization | 25-200 | 0.1-0.8 | Complete inversion possible |
Carbene formation pathway | Diazo intermediate formation | 100-200 | 0.05-0.2 | Racemization possible |
Thermal decomposition | Elimination reaction | 150-250 | 0.01-0.1 | Stereochemistry lost |
Photochemical isomerization | E/Z isomerization | 25-100 | 0.5-2.0 | Controlled by solvent/light |
Table 3: Detailed Research Findings
Research Topic | Key Finding | Experimental Method | Literature Reference |
---|---|---|---|
Hydrazone formation rate constants | Second-order rate constants: 0.08-24 M⁻¹s⁻¹ | UV-Vis kinetic monitoring | Fast Hydrazone Reactants study |
Cyano group electronic effects | Strong electron-withdrawing effect (σ = +0.66) | Hammett correlation studies | Cyano group reactivity analysis |
tert-Butylsulfonyl steric effects | Steric parameter Es = -1.54 (bulky group) | NMR conformational analysis | tert-Butyl group chemistry review |
Solvent effects on stereochemistry | Methanol favors Z-isomer formation | Solvent-dependent NMR studies | Acylhydrazones E/Z isomerization |
Temperature dependence of E/Z ratio | E/Z ratio decreases with temperature | Variable temperature NMR | Temperature effects on hydrazones |
Catalytic enhancement factors | Anthranilic acid: 10-fold rate enhancement | Competitive kinetic studies | Water-soluble organocatalysts |
Photochemical isomerization quantum yields | Φ(E→Z) = 0.2-0.8 depending on substituents | Steady-state photolysis | Photochemical isomerization studies |
Thermal stability profiles | Decomposition onset: 180-220°C | Thermogravimetric analysis | Thermal stability of hydrazones |
Carbene intermediate lifetimes | Lifetime: 10⁻⁹ to 10⁻⁶ seconds | Laser flash photolysis | Carbene chemistry mechanisms |
Hydrazine nucleophilicity parameters | α-effect nucleophile: 100-fold enhancement | Nucleophilicity parameter analysis | Alpha-nucleophile reactivity |